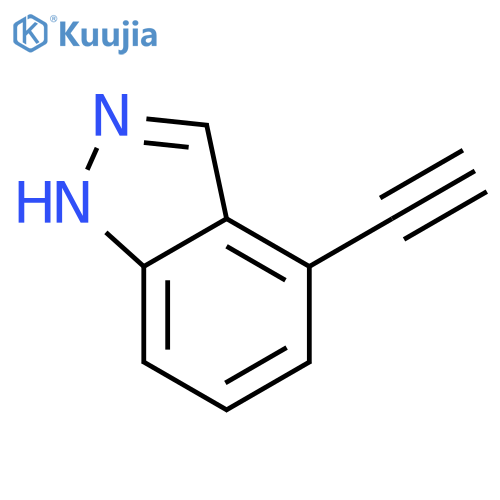Cas no 1093847-83-6 (4-ethynyl-1h-indazole)

4-ethynyl-1h-indazole structure
商品名:4-ethynyl-1h-indazole
CAS番号:1093847-83-6
MF:C9H6N2
メガワット:142.157341480255
MDL:MFCD20527780
CID:1187922
PubChem ID:57659247
4-ethynyl-1h-indazole 化学的及び物理的性質
名前と識別子
-
- 4-ethynyl-1h-indazole
- PB30408
- MFCD20527780
- 1093847-83-6
- EN300-7417187
- AS-78745
- CS-0057380
- P12797
- DB-381155
- Z1322793831
- SCHEMBL4061625
- SY313562
-
- MDL: MFCD20527780
- インチ: InChI=1S/C9H6N2/c1-2-7-4-3-5-9-8(7)6-10-11-9/h1,3-6H,(H,10,11)
- InChIKey: VMCKZKKJPWCQIR-UHFFFAOYSA-N
- ほほえんだ: C#CC1=CC=CC2=C1C=NN2
計算された属性
- せいみつぶんしりょう: 142.053098200g/mol
- どういたいしつりょう: 142.053098200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 28.7Ų
4-ethynyl-1h-indazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM230255-1g |
4-Ethynyl-1H-indazole |
1093847-83-6 | 95% | 1g |
$*** | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120251-10G |
4-ethynyl-1H-indazole |
1093847-83-6 | 97% | 10g |
¥ 11,187.00 | 2023-03-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128020-1g |
4-Ethynyl-1H-indazole |
1093847-83-6 | 97% | 1g |
¥2764.00 | 2024-08-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120251-1G |
4-ethynyl-1H-indazole |
1093847-83-6 | 97% | 1g |
¥ 2,237.00 | 2023-03-15 | |
| eNovation Chemicals LLC | D633866-10G |
4-ethynyl-1H-indazole |
1093847-83-6 | 97% | 10g |
$1820 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120251-5G |
4-ethynyl-1H-indazole |
1093847-83-6 | 97% | 5g |
¥ 6,712.00 | 2023-03-15 | |
| eNovation Chemicals LLC | D633866-100mg |
4-ethynyl-1H-indazole |
1093847-83-6 | 97% | 100mg |
$120 | 2024-07-21 | |
| Aaron | AR0092G1-100mg |
4-ethynyl-1H-indazole |
1093847-83-6 | 97% | 100mg |
$109.00 | 2025-02-10 | |
| eNovation Chemicals LLC | D633866-250mg |
4-ethynyl-1H-indazole |
1093847-83-6 | 97% | 250mg |
$175 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120251-100mg |
4-ethynyl-1H-indazole |
1093847-83-6 | 97% | 100mg |
¥626.0 | 2024-04-26 |
4-ethynyl-1h-indazole 関連文献
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
1093847-83-6 (4-ethynyl-1h-indazole) 関連製品
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1093847-83-6)4-ethynyl-1h-indazole

清らかである:99%
はかる:10g
価格 ($):1418.0